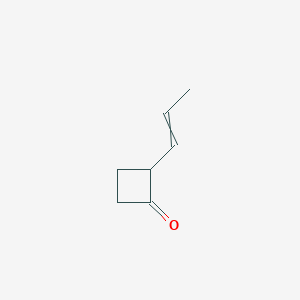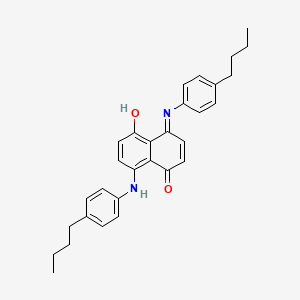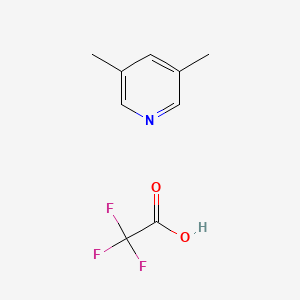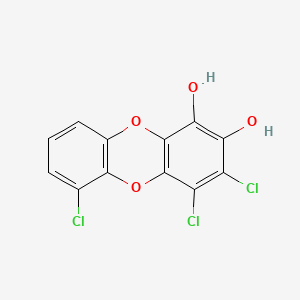![molecular formula C23H27PSi B14407894 Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane CAS No. 82294-33-5](/img/structure/B14407894.png)
Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes a phosphorane core bonded to a triphenyl group and a trimethylsilyl-substituted ethylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a trimethylsilyl-substituted ethylidene precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may require the use of a catalyst or a base to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organophosphorus compound synthesis apply. These methods typically involve large-scale reactions in industrial reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions
Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triphenylphosphine oxide, while substitution reactions can produce a variety of functionalized phosphines.
科学的研究の応用
Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can influence the reactivity and selectivity of metal complexes.
Biology: The compound’s derivatives may be explored for their potential biological activity, including as inhibitors or activators of specific enzymes.
Medicine: Research into organophosphorus compounds often includes investigations into their potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, where its unique properties can impart desirable characteristics.
作用機序
The mechanism by which Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane exerts its effects is primarily through its ability to act as a ligand and participate in coordination chemistry. The phosphorane core can interact with metal centers, influencing their electronic and steric properties. This interaction can modulate the reactivity of the metal center, making the compound useful in catalysis and other applications.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A simpler phosphine compound without the trimethylsilyl group.
Trimethylsilylphosphine: Contains a trimethylsilyl group but lacks the triphenyl substituents.
Triphenylphosphine oxide: An oxidized derivative of triphenylphosphine.
Uniqueness
Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane is unique due to the presence of both the triphenyl and trimethylsilyl groups, which impart distinct electronic and steric properties. This combination makes the compound particularly versatile in various chemical reactions and applications, distinguishing it from simpler phosphines and their derivatives.
特性
CAS番号 |
82294-33-5 |
|---|---|
分子式 |
C23H27PSi |
分子量 |
362.5 g/mol |
IUPAC名 |
triphenyl(1-trimethylsilylethylidene)-λ5-phosphane |
InChI |
InChI=1S/C23H27PSi/c1-20(25(2,3)4)24(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19H,1-4H3 |
InChIキー |
INHRAGMECFUJAF-UHFFFAOYSA-N |
正規SMILES |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[4-(methoxycarbonyl)phenyl]mercury](/img/structure/B14407811.png)

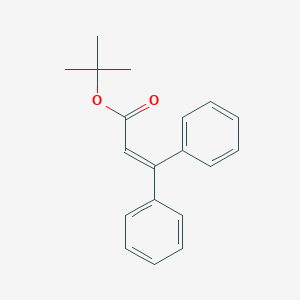
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
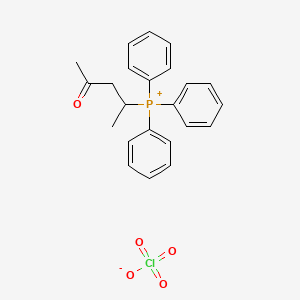
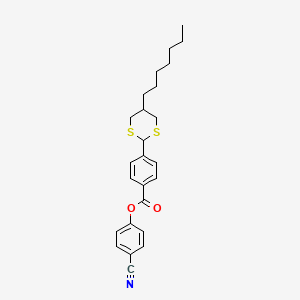
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
